molecular formula C14H16N2O5 B1460152 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1955492-68-8

3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Cat. No.: B1460152
CAS No.: 1955492-68-8
M. Wt: 292.29 g/mol
InChI Key: VGVOOQMTLKOSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a synthetic organic compound with the molecular formula C14H16N2O5 It is characterized by the presence of an imidazolidinone ring, a methoxybenzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

    Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.

    Continuous Flow Synthesis: Utilization of continuous flow reactors to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring or the methoxybenzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxybenzyl group or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-Hydroxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-[1-(2-Methylbenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.

Properties

IUPAC Name

3-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-11-5-3-2-4-9(11)8-16-13(19)10(15-14(16)20)6-7-12(17)18/h2-5,10H,6-8H2,1H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVOOQMTLKOSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 4
Reactant of Route 4
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 5
Reactant of Route 5
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 6
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.